Fuc-TVII Inhibition vs. Panosialin A
In a direct comparative assay of α1,3-fucosyltransferase Fuc-TVII activity, Panosialin-IA (Panosialin B) exhibited an IC50 of 5.3 µg/mL, while Panosialin A showed a modestly higher potency with an IC50 of 4.8 µg/mL [1]. Both compounds were isolated from the same Streptomyces culture broth and tested under identical conditions.
| Evidence Dimension | Inhibition of α1,3-fucosyltransferase Fuc-TVII (IC50) |
|---|---|
| Target Compound Data | 5.3 µg/mL |
| Comparator Or Baseline | Panosialin A: 4.8 µg/mL |
| Quantified Difference | Panosialin A is 1.1-fold more potent (9.4% lower IC50) |
| Conditions | Enzymatic assay using recombinant Fuc-TVII; reported in Glycoconjugate Journal (1998) |
Why This Matters
Although Panosialin A shows slightly higher potency, Panosialin-IA represents the linear alkyl chain variant of the Fuc-TVII inhibitor chemotype, providing researchers a structurally distinct tool to dissect alkyl chain structure-activity relationships in selectin ligand biosynthesis studies.
- [1] Shinoda, K., Shitara, K., Yoshihara, Y., Kusano, A., Uosaki, Y., Ohta, S., Hanai, N., & Takahashi, I. (1998). Panosialins, inhibitors of an α1,3-fucosyltransferase Fuc-TVII, suppress the expression of selectin ligands on U937 cells. Glycoconjugate Journal, 15(11), 1079-1083. View Source
